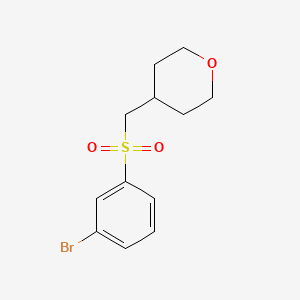

4-(((3-Bromophenyl)sulfonyl)methyl)tetrahydro-2H-pyran

Beschreibung

4-(((3-Bromophenyl)sulfonyl)methyl)tetrahydro-2H-pyran is a brominated sulfonylmethyl-substituted tetrahydropyran derivative.

Eigenschaften

Molekularformel |

C12H15BrO3S |

|---|---|

Molekulargewicht |

319.22 g/mol |

IUPAC-Name |

4-[(3-bromophenyl)sulfonylmethyl]oxane |

InChI |

InChI=1S/C12H15BrO3S/c13-11-2-1-3-12(8-11)17(14,15)9-10-4-6-16-7-5-10/h1-3,8,10H,4-7,9H2 |

InChI-Schlüssel |

GFAVUDWCDNJXAB-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCC1CS(=O)(=O)C2=CC(=CC=C2)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(((3-Bromphenyl)sulfonyl)methyl)tetrahydro-2H-pyran umfasst in der Regel mehrere Schritte. Eine gängige Methode beinhaltet die Reaktion von 3-Bromphenylsulfonylchlorid mit Tetrahydro-2H-pyran-4-methanol in Gegenwart einer Base wie Triethylamin. Die Reaktion wird üblicherweise in einer inerten Atmosphäre durchgeführt, um Oxidation und andere Nebenreaktionen zu verhindern.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

4-(((3-Bromphenyl)sulfonyl)methyl)tetrahydro-2H-pyran kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Sulfonylgruppe kann oxidiert werden, um Sulfonderivate zu bilden.

Reduktion: Die Bromphenylgruppe kann reduziert werden, um Phenylderivate zu bilden.

Substitution: Das Bromatom kann durch andere Nukleophile wie Amine oder Thiole substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Nukleophile Substitutionsreaktionen verwenden häufig Reagenzien wie Natriumazid oder Kaliumthiolate.

Hauptprodukte

Oxidation: Sulfonderivate.

Reduktion: Phenylderivate.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 4-(((3-Bromphenyl)sulfonyl)methyl)tetrahydro-2H-pyran beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Bromphenylgruppe kann π-π-Wechselwirkungen mit aromatischen Resten in Proteinen eingehen, während die Sulfonylgruppe Wasserstoffbrückenbindungen mit Aminosäureseitenketten bilden kann. Diese Wechselwirkungen können die Aktivität von Enzymen und Rezeptoren modulieren und zu verschiedenen biologischen Wirkungen führen.

Wirkmechanismus

The mechanism of action of 4-(((3-Bromophenyl)sulfonyl)methyl)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

2-(4-Bromophenoxy)tetrahydro-2H-pyran

- Molecular Formula : C₁₁H₁₃BrO₂.

- Key Features: Contains a bromophenoxy ether linkage instead of a sulfonylmethyl group.

- Properties : Lower molecular weight (257.127 g/mol) and reduced polarity compared to the sulfonyl-containing analog. Likely more lipophilic, affecting membrane permeability in drug design .

2-(4-Bromobenzyloxy)tetrahydro-2H-pyran

- Molecular Formula : C₁₂H₁₅BrO₂.

- Key Features : Benzyloxy group introduces a methylene bridge between the phenyl ring and oxygen.

- Physicochemical Data : Boiling point 140–142°C (3 Torr), density ~1.38 g/cm³.

- Applications : Ether linkages are typically more hydrolytically stable than sulfonyl groups, making this compound a robust intermediate in organic synthesis .

Hydroxyl- and Amine-Substituted Analogs

2-(3-Bromophenyl)tetrahydro-2H-pyran-4-ol

4-(3-Bromophenyl)tetrahydro-2H-pyran-4-amine

- Molecular Formula: C₁₁H₁₄BrNO.

- Key Features : Amine group at position 3.

- Purity: 98%, with long-term storage recommended for lab use .

Simplified Structural Derivatives

4-(Bromomethyl)tetrahydropyran

- Molecular Formula : C₆H₁₀BrO.

- Key Features : Lacks the phenylsulfonyl group, with a bromomethyl substituent.

Comparative Data Table

Research Findings and Implications

- Synthetic Utility : Sulfonylmethyl-substituted tetrahydropyrans (e.g., 4-(((3-Bromophenyl)sulfonyl)methyl)tetrahydro-2H-pyran) are valuable in Suzuki-Miyaura couplings due to the bromine atom’s role as a leaving group .

- Stability : Sulfonyl groups enhance thermal stability compared to ether or hydroxyl analogs, making them suitable for high-temperature reactions .

- Biological Relevance : Amine and hydroxyl derivatives (e.g., 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-amine) may serve as scaffolds for CNS-targeting drugs, leveraging the tetrahydropyran ring’s conformational rigidity .

Biologische Aktivität

4-(((3-Bromophenyl)sulfonyl)methyl)tetrahydro-2H-pyran is a synthetic compound characterized by its unique structural features, including a bromophenyl group and a sulfonyl moiety. This compound has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including anti-inflammatory and anticancer properties.

The molecular formula of 4-(((3-Bromophenyl)sulfonyl)methyl)tetrahydro-2H-pyran is C12H15BrO3S, with a molecular weight of 319.22 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C12H15BrO3S |

| Molecular Weight | 319.22 g/mol |

| IUPAC Name | 4-[(3-bromophenyl)sulfonylmethyl]oxane |

| InChI | InChI=1S/C12H15BrO3S/c13-11-2-1-3-12(8-11)17(14,15)9-10-4-6-16-7-5-10/h1-3,8,10H,4-7,9H2 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The bromophenyl group engages in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions may modulate the activity of enzymes and receptors, leading to various biological effects.

Anticancer Activity

Research has indicated that 4-(((3-Bromophenyl)sulfonyl)methyl)tetrahydro-2H-pyran exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. For instance, an investigation revealed that this compound induced apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential therapeutic role in treating inflammatory diseases.

Case Studies

-

In Vitro Study on Cancer Cell Lines :

- Objective : To evaluate the cytotoxic effects of 4-(((3-Bromophenyl)sulfonyl)methyl)tetrahydro-2H-pyran on various cancer cell lines.

- Method : MTT assay was conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

- Results : The compound exhibited an IC50 value of 15 µM for MCF-7 and 20 µM for A549 cells, indicating potent anticancer activity.

-

Anti-inflammatory Activity Assessment :

- Objective : To assess the anti-inflammatory potential in LPS-stimulated macrophages.

- Method : ELISA was used to measure cytokine levels post-treatment with the compound.

- Results : A significant reduction (up to 70%) in TNF-alpha production was observed at a concentration of 10 µM.

Comparison with Similar Compounds

To understand the unique biological activity of 4-(((3-Bromophenyl)sulfonyl)methyl)tetrahydro-2H-pyran, it is essential to compare it with structurally similar compounds:

| Compound | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|

| 4-Bromomethyltetrahydropyran | Moderate | Low |

| 4-(((4-Bromophenyl)sulfonyl)methyl)tetrahydro-2H-pyran | High | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.